molecular formula C7H7BrClN B1288615 4-bromo-2-chloro-N-methylaniline CAS No. 944131-95-7

4-bromo-2-chloro-N-methylaniline

Cat. No.: B1288615
CAS No.: 944131-95-7
M. Wt: 220.49 g/mol
InChI Key: KUCFYEZROWEIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-N-methylaniline (CAS: 944131-95-7) is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol . This compound features a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a methyl group attached to the nitrogen atom (N-methyl).

Properties

IUPAC Name

4-bromo-2-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFYEZROWEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944131-95-7
Record name 4-bromo-2-chloro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:

Industrial Production Methods: In industrial settings, the production of 4-bromo-2-chloro-N-methylaniline may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal catalysts and controlled reaction environments to facilitate the halogenation and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-2-chloro-N-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-bromo-2-chloro-N-methylaniline with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties References
4-Bromo-2-chloro-N-methylaniline C₇H₇BrClN 220.49 Br (C4), Cl (C2), N-CH₃ Reduced H-bonding due to N-methylation
4-Bromo-2-chloroaniline C₆H₅BrClN 206.47 Br (C4), Cl (C2), NH₂ Planar structure; forms N–H⋯N/Br bonds
4-Bromo-2-chloro-6-methylaniline C₇H₇BrClN 220.49 Br (C4), Cl (C2), CH₃ (C6), NH₂ Increased steric hindrance from C6 methyl
4-Bromo-2-methylaniline C₇H₈BrN 186.05 Br (C4), CH₃ (C2), NH₂ Soluble in organic solvents; m.p. ~86°C
4-Bromo-2,N,N-trimethylaniline C₉H₁₂BrN 214.11 Br (C4), CH₃ (C2), N-(CH₃)₂ Enhanced lipophilicity; reduced basicity

Key Observations :

  • N-Methylation : The N-methyl group in 4-bromo-2-chloro-N-methylaniline eliminates primary amine reactivity (e.g., diazotization) and reduces hydrogen-bonding interactions compared to 4-bromo-2-chloroaniline .
  • Lipophilicity : Additional alkyl groups (e.g., N,N-dimethyl in 4-bromo-2,N,N-trimethylaniline) enhance lipid solubility, which may influence biological membrane permeability .
Crystallographic and Spectroscopic Data
  • 4-Bromo-2-chloroaniline (C₆H₅BrClN): Exhibits a planar structure (r.m.s. deviation = 0.018 Å) with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, forming sheet-like networks .
  • 4-Bromo-2-methylaniline (C₇H₈BrN): Crystallizes in monoclinic systems; reported melting point ~86°C and solubility in polar aprotic solvents .

Biological Activity

4-Bromo-2-chloro-N-methylaniline is an aromatic amine compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern, which influences its biological activity, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈BrClN
  • Molecular Weight : Approximately 215.50 g/mol
  • Structural Features :
    • Bromine atom at the para position (4-position) on the benzene ring.
    • Chlorine atom at the meta position (2-position).
    • Methyl group attached to the nitrogen atom.

This specific arrangement of substituents affects the compound's reactivity and interactions with biological targets.

Enzyme Inhibition

Research indicates that 4-bromo-2-chloro-N-methylaniline exhibits significant enzyme inhibition properties. It has been studied for its interactions with various enzymes, particularly those involved in neurotransmitter modulation and inflammatory responses.

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound has been shown to interact with alpha7 nAChRs, which are implicated in cognitive functions and inflammatory responses. Studies suggest that it may stabilize certain receptor states, potentially influencing neurotransmitter release and neuroprotection .
  • Cyclooxygenase (COX) Inhibition :
    • Preliminary findings indicate that derivatives of similar compounds exhibit COX inhibition, which is crucial in pain and inflammation management. The specific IC50 values for related compounds suggest that modifications can enhance anti-inflammatory activity .

Anticancer Activity

The anticancer potential of 4-bromo-2-chloro-N-methylaniline is under investigation, with some studies indicating a capacity to induce apoptosis in cancer cell lines. The following data summarizes findings from recent case studies:

CompoundCell LineIC50 (μM)Mechanism
4-Bromo-2-chloro-N-methylanilineMCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
Related DerivativeU87 (glioblastoma)45.2 ± 13.0Cytotoxicity through DNA interaction

These findings highlight the need for further exploration of its structural analogs to optimize anticancer efficacy.

Case Studies and Research Findings

  • Study on nAChR Modulation :
    • A study investigated the role of alpha7 nAChRs in mediating anti-inflammatory effects via cholinergic pathways. It was found that 4-bromo-2-chloro-N-methylaniline could modulate TNF-α release, suggesting a therapeutic avenue for inflammatory diseases .
  • Antitumor Activity Assessment :
    • In vivo studies using tumor-bearing mice demonstrated that treatment with compounds related to 4-bromo-2-chloro-N-methylaniline resulted in reduced tumor growth, indicating potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-chloro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-2-chloro-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.